(4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester
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Overview
Description
(4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group esterified with pinacol, a diol, and substituted with a 4-chloro-2-fluorobenzyl group. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The chlorine or fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), temperature (80-100°C)
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF), temperature (50-100°C)
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives
Oxidation: Alcohols or phenols
Substitution: Substituted benzyl derivatives
Scientific Research Applications
(4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of novel therapeutic agents, particularly in cancer research and treatment.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methylphenylboronic Acid Pinacol Ester
- 4-Bromophenylboronic Acid Pinacol Ester
Comparison: (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other boronic esters, this compound offers distinct advantages in terms of electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C13H17BClFO2 |
---|---|
Molecular Weight |
270.54 g/mol |
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3 |
InChI Key |
SXPBGFKZOWAUFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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